
1-(2-Aminoethyl)-3-methylcyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminoethyl)-3-methylcyclobutan-1-ol is an organic compound with a unique structure that includes a cyclobutane ring substituted with an aminoethyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-3-methylcyclobutan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methylcyclobutanone with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Aminoethyl)-3-methylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
1-(2-Aminoethyl)-3-methylcyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Aminoethyl)-3-methylcyclobutan-1-ol involves its interaction with specific molecular targets. The aminoethyl group can interact with enzymes or receptors, leading to various biological effects. The hydroxyl group may also play a role in the compound’s activity by forming hydrogen bonds with target molecules.
Comparación Con Compuestos Similares
1-(2-Aminoethyl)cyclobutan-1-ol: Lacks the methyl group, which may affect its reactivity and biological activity.
3-Methylcyclobutan-1-ol: Lacks the aminoethyl group, limiting its applications in biological systems.
1-(2-Hydroxyethyl)-3-methylcyclobutan-1-ol: Contains a hydroxyethyl group instead of an aminoethyl group, which may alter its chemical properties.
Uniqueness: 1-(2-Aminoethyl)-3-methylcyclobutan-1-ol is unique due to the presence of both an aminoethyl group and a hydroxyl group on the cyclobutane ring. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
1-(2-aminoethyl)-3-methylcyclobutan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-6-4-7(9,5-6)2-3-8/h6,9H,2-5,8H2,1H3 |
Clave InChI |
JRKZRYLVOOIJJI-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C1)(CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




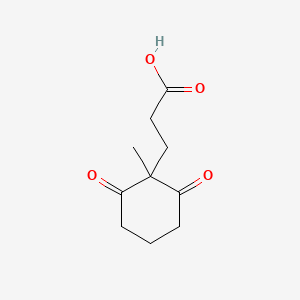
![2-(2-Methoxyethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13160275.png)

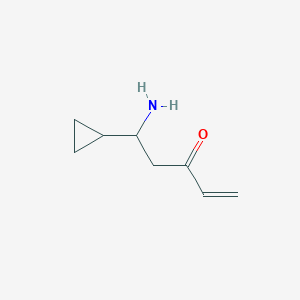
![2-(Pyridin-4-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B13160288.png)
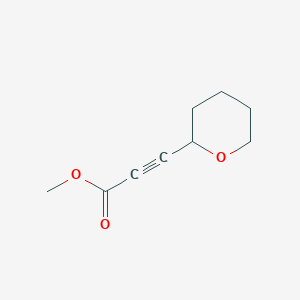
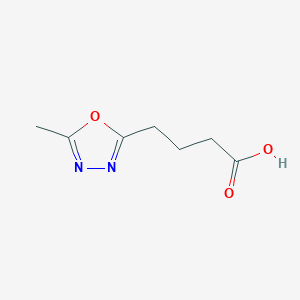


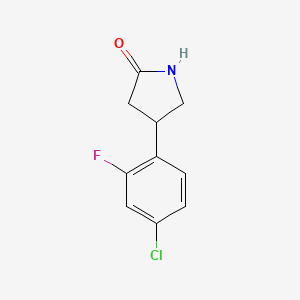

![Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13160345.png)
